3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzylsulfanyl group
Preparation Methods
The synthesis of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,3-dipolar cycloaddition reactions, where an organic azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Chemical Reactions Analysis
3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(4-Methyl-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine include other triazole derivatives and benzylsulfanyl compounds. For example:
3-(4-Chlorobenzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may alter its biological activity and chemical reactivity.
3-(4-Methoxybenzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C15H15N5S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-4-6-12(7-5-11)10-21-15-19-18-14(20(15)16)13-3-2-8-17-9-13/h2-9H,10,16H2,1H3 |
InChI Key |
QYUAOVFMMVJDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
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